Ethyl 3-(2-methylpropoxy)butanoate
Description
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 3-(2-methylpropoxy)butanoate |
InChI |
InChI=1S/C10H20O3/c1-5-12-10(11)6-9(4)13-7-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
AFDVLIZCZQJNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Haloalkyl Esters
An alternative synthetic strategy involves the nucleophilic substitution of a haloalkyl ester intermediate with 2-methylpropanol:
$$
\text{Ethyl 3-chlorobutanoate} + \text{2-methylpropanol} \xrightarrow[\text{base}]{\text{solvent}} \text{Ethyl 3-(2-methylpropoxy)butanoate} + HCl
$$
This method requires:
- Preparation or purchase of ethyl 3-chlorobutanoate
- Use of a base (e.g., potassium carbonate) to neutralize HCl formed
- Suitable polar aprotic solvent (e.g., DMF, DMSO)
- Heating to promote substitution
- Purification by extraction and distillation
This approach can be effective but may involve more steps and handling of hazardous intermediates.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Catalytic addition of alcohol to ethyl acrylate | Ethyl acrylate, 2-methylpropanol | Anion-exchange resin, tubular reactor, 60–120 °C | Continuous process, catalyst reuse, high conversion | Requires specialized reactor setup | 70–90 (estimated) |
| Acid-catalyzed etherification | Ethyl 3-hydroxybutanoate, 2-methylpropanol | Strong acid catalyst, reflux, water removal | Simple reagents, straightforward | Equilibrium reaction, water removal needed | 60–80 (estimated) |
| Nucleophilic substitution on haloalkyl ester | Ethyl 3-chlorobutanoate, 2-methylpropanol | Base (K2CO3), polar aprotic solvent, heat | Direct substitution, no double bonds | Handling hazardous intermediates, multi-step | 50–75 (estimated) |
Research Findings and Optimization Notes
Catalyst choice and pretreatment are critical in the addition reaction method to maintain activity and selectivity. Pretreatment involves washing with dehydrated alcohol and nitrogen purging to remove moisture and impurities, as moisture can inhibit catalyst performance.
Molar ratios of reagents significantly affect yield and reaction rate. Excess alcohol (up to 100:1 molar ratio) can drive the reaction forward but may require recovery and recycling steps.
Temperature control is essential to avoid side reactions such as polymerization of acrylate or decomposition of sensitive intermediates.
Purification steps typically involve washing with organic solvents, concentration under reduced pressure, and recrystallization or distillation to achieve high purity.
Environmental and safety considerations favor the use of fixed-bed catalytic reactors and mild conditions to minimize waste and hazards.
Although no direct literature on this compound was found, methods for structurally similar esters and ethers provide a strong foundation for synthesis and scale-up.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylpropoxy)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-(2-methylpropoxy)butanoic acid and ethanol.
Reduction: 3-(2-methylpropoxy)butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3-(2-methylpropoxy)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in natural flavor and fragrance biosynthesis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Widely used in the flavor and fragrance industry to impart fruity scents to products.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methylpropoxy)butanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which leads to its hydrolysis or transesterification.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-methylbutanoate ()
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 146.18 g/mol
- Substituent : Hydroxy (–OH) and methyl (–CH₃) groups at the 3-position.
- Key Differences: The hydroxy group increases polarity, enhancing solubility in polar solvents like ethanol compared to the hydrophobic isobutoxy group in the target compound. Ethyl 3-hydroxy-3-methylbutanoate is more prone to oxidation or hydrogen bonding, whereas the ether linkage in the target compound confers greater hydrolytic stability.
- Applications: Likely used in flavors/fragrances due to fruity notes, whereas the target compound’s isobutoxy group may impart earthy or woody tones .
Ethyl 2-Methoxybenzoate ()
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Substituent : Methoxy (–OCH₃) group on an aromatic ring.
- Key Differences :
- The aromatic ring in Ethyl 2-methoxybenzoate results in higher melting points and distinct UV absorption compared to aliphatic esters.
- The target compound’s aliphatic chain and isobutoxy group reduce rigidity, leading to lower boiling points and increased volatility.
- Applications : Aromatic esters are common in food additives; the target compound’s aliphatic nature may favor industrial solvents .
Phosphoryl Compound with 2-Methylpropoxy Substituent ()
- Molecular Formula: C₁₁H₂₇ClNO₂PS
- Substituent : 2-Methylpropoxy group attached to a phosphoryl center.
- Key Differences :
Ethyl 3-Anilinobutanoate Derivatives ()
- Example: Ethyl 3-[(3,4-diethoxy)anilino]butanoate
- Substituent: Aromatic amino (–NHAr) group at the 3-position.
- Key Differences: The amino group facilitates hydrogen bonding, increasing melting points and solubility in polar aprotic solvents.
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The isobutoxy group in the target compound enhances steric hindrance, reducing nucleophilic attack compared to hydroxy or amino analogs .
- Thermal Stability : Aliphatic esters like the target compound typically decompose at lower temperatures (150–200°C) than aromatic analogs (>250°C) due to weaker intermolecular forces .
- Synthetic Routes : Similar to ’s methods, the target compound could be synthesized via nucleophilic substitution of a hydroxy precursor with isobutoxide .
Q & A
Q. Table 1: Reactivity Comparison with Structural Analogs
| Compound | SN2 Reactivity (%) | COX-2 IC₅₀ (µM) |
|---|---|---|
| This compound | 60 | 12 |
| Ethyl 3-(n-propoxy)butanoate | 100 | 25 |
| Ethyl 3-(tert-butoxy)butanoate | 45 | 18 |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Product |
|---|---|---|
| pH 2, 70°C, 7d | 85 | 3-(2-methylpropoxy)butanoic acid |
| UV light, 48h | 40 | Ethyl 3-oxobutanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
